![molecular formula C7H13N3 B2454728 [(1-ethyl-1H-imidazol-5-yl)methyl](methyl)amine CAS No. 1496988-25-0](/img/structure/B2454728.png)
[(1-ethyl-1H-imidazol-5-yl)methyl](methyl)amine
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Overview
Description
“(1-ethyl-1H-imidazol-5-yl)methylamine” is a compound that belongs to the class of organic compounds known as N-substituted imidazoles . These are heterocyclic compounds containing an imidazole ring substituted at position 1 . The compound is also known as N-[(1-methyl-1H-imidazol-5-yl)methyl]ethanamine . It has a molecular weight of 139.2 and is a liquid at room temperature .
Synthesis Analysis
The synthesis of imidazole derivatives, including “(1-ethyl-1H-imidazol-5-yl)methylamine”, can be achieved through various methods. One of the main industrial methods is the acid-catalyzed methylation of imidazole by methanol . Another method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine . On a laboratory scale, methylation of imidazole at the pyridine-like nitrogen and subsequent deprotonation can be used .Molecular Structure Analysis
The molecular structure of “(1-ethyl-1H-imidazol-5-yl)methylamine” can be represented by the InChI code: 1S/C7H13N3/c1-3-8-4-7-5-9-6-10(7)2/h5-6,8H,3-4H2,1-2H3 . This indicates that the compound has a molecular formula of C7H13N3 .Physical And Chemical Properties Analysis
“(1-ethyl-1H-imidazol-5-yl)methylamine” is a liquid at room temperature . It has a molecular weight of 139.2 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Scientific Research Applications
In Vitro Enzyme Inhibitory Activity
(1-ethyl-1H-imidazol-5-yl)methylamine derivatives have been explored for their potential in inhibiting certain enzymes. For instance, a study synthesized a range of these derivatives and evaluated them for α-amylase inhibitory activity. Two molecules, in particular, showed excellent activity, suggesting potential applications in areas where enzyme inhibition is beneficial (Taha et al., 2017).
Antibacterial and Antifungal Activities
The compound has been studied for its potential antimicrobial properties. One such study synthesized new derivatives and evaluated their antimicrobial activities against a range of organisms, including Gram-positive and Gram-negative bacteria. However, the newly synthesized compound showed no activities against the tested organisms, providing valuable insights into its antimicrobial potential and limitations (Ovonramwen et al., 2021).
Synthesis and Characterization
Several studies have focused on synthesizing and characterizing various derivatives of (1-ethyl-1H-imidazol-5-yl)methylamine. These include exploring novel synthetic routes, characterizing the products using spectroscopic techniques, and evaluating their chemical properties (Zhou et al., 2018).
In Silico Studies and Molecular Docking
Some research has integrated in silico studies to understand the binding interactions of (1-ethyl-1H-imidazol-5-yl)methylamine derivatives with various biological targets. These studies provide insights into the molecular mechanics behind the compound's biological activity and potential applications in drug design (Taha et al., 2017).
Safety and Hazards
The safety data sheet for a similar compound, 1-Methyl-1H-imidazol-5-yl)methylamine, indicates that it causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, immediate medical attention is required .
Mechanism of Action
Target of Action
The primary target of (1-ethyl-1H-imidazol-5-yl)methylamine is currently unknown. It is known that imidazole derivatives have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various targets in the body, leading to a wide range of biological effects .
Biochemical Pathways
It is known that imidazole derivatives can affect a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can have diverse effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (1-ethyl-1H-imidazol-5-yl)methylamine. For example, the pH of the environment can affect the ionization state of the imidazole ring, potentially influencing its interaction with targets . Additionally, the presence of other substances in the environment can affect the solubility and stability of the compound .
properties
IUPAC Name |
1-(3-ethylimidazol-4-yl)-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-3-10-6-9-5-7(10)4-8-2/h5-6,8H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSYNHUUHQKVSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC=C1CNC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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